1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a sulfonamide compound characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Reduction: 1-[(4-aminophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
- 1-[(4-nitrophenyl)sulfonyl]tryptophan
- 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-nitrophenyl)sulfonyl]pyrrolidine
Uniqueness: 1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline ring, which imparts specific steric and electronic properties. This makes it distinct from other sulfonamide compounds that may have different ring structures or substituents .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-7-9-14(10-8-13)22(20,21)16-11-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-10H,3,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGIWEQTIQZFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204655 | |
Record name | 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182565-33-9 | |
Record name | 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182565-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.